molecular formula C20H20N2O5 B1603779 (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid CAS No. 288149-55-3

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

Cat. No.: B1603779
CAS No.: 288149-55-3
M. Wt: 368.4 g/mol
InChI Key: MZRFDZFXTSDMFA-KRWDZBQOSA-N
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Description

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This makes the group an extremely valuable resource for research in the post-genomic world . Fmoc-Glu-NH2 is involved in the formation of peptide bonds, a process that has posed a unique and challenging problem for organic chemists . The Fmoc group can interact with various enzymes, proteins, and other biomolecules during the synthesis process .

Cellular Effects

It is known that the Fmoc group plays a crucial role in peptide synthesis, which is a fundamental process in all cells . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-Glu-NH2 involves its role as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by base, usually piperidine . This process allows for the controlled synthesis of peptides, with the Fmoc group preventing unwanted reactions at the amine group during the synthesis process .

Temporal Effects in Laboratory Settings

The Fmoc group is stable under normal conditions, allowing for long-term storage of Fmoc-Glu-NH2 . It is rapidly removed by base, such as piperidine, during peptide synthesis . This property allows for the controlled addition of amino acids during peptide synthesis .

Metabolic Pathways

Fmoc-Glu-NH2 is involved in the metabolic pathway of peptide synthesis . This process involves the formation of peptide bonds between amino acids, a process that is fundamental to all living organisms . The Fmoc group acts as a protecting group for amines during this process, preventing unwanted reactions and allowing for the controlled addition of amino acids .

Transport and Distribution

The transport and distribution of Fmoc-Glu-NH2 within cells and tissues are likely to be influenced by its role in peptide synthesis

Subcellular Localization

The subcellular localization of Fmoc-Glu-NH2 is likely to be influenced by its role in peptide synthesis . During peptide synthesis, Fmoc-Glu-NH2 would be expected to localize to the site of peptide synthesis within the cell . The exact subcellular localization may vary depending on the specific cellular context and the stage of the peptide synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid typically involves the protection of the amino group of the amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for the efficient and precise addition of the Fmoc group to the amino acid, ensuring high yields and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is unique due to its specific structure and the presence of both an amino and a carboxyl group, making it a versatile building block in peptide synthesis. Its Fmoc protection allows for selective deprotection and coupling, which is crucial in the stepwise synthesis of complex peptides and proteins .

Properties

IUPAC Name

(4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFDZFXTSDMFA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620963
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288149-55-3
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
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(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
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(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Reactant of Route 4
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Reactant of Route 5
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Reactant of Route 6
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(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

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